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Compound of Interest

Compound Name: 3-Ethoxy-2-nitropyridine

Cat. No.: B1585793

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-
nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
ethoxy-2-nitropyridine (CAS No. 74037-50-6), a key heterocyclic building block.[1] As a
substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of
pharmaceuticals and agrochemicals.[2] An unambiguous structural confirmation is paramount
for its application in complex synthetic pathways. This document offers an in-depth
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, grounded in established principles and experimental best practices. The
methodologies and interpretations presented herein are designed to provide researchers,
scientists, and drug development professionals with a reliable and authoritative reference for
the characterization of this molecule.

Molecular Structure and Physicochemical
Properties

3-Ethoxy-2-nitropyridine is a pyridine ring substituted with an ethoxy group at the C3 position
and a nitro group at the C2 position. The strategic placement of an electron-donating group
(ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a
unique electronic environment that dictates its reactivity and spectroscopic signature.
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Figure 1: Chemical Structure of 3-Ethoxy-2-nitropyridine.

Table 1: Physicochemical Properties of 3-Ethoxy-2-nitropyridine

Property Value Source
CAS Number 74037-50-6 [1][3]
Molecular Formula C7HsN20s3 [1114]
Molecular Weight 168.15 g/mol [4115]

White or Colorless to Light
Appearance o [5]
orange powder/lump/liquid

Melting Point 25-32 °C [31[5]
Boiling Point 175 °C @ 50 torr [3]
Monoisotopic Mass 168.0535 Da [4]

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural
elucidation of an organic molecule. The workflow below outlines a self-validating system where
each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen
framework of an organic molecule. For 3-ethoxy-2-nitropyridine, *H and 3C NMR spectra
provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the
seven unique carbon environments.

Experimental Protocol (*H and *C NMR)

o Sample Preparation: Accurately weigh approximately 5-10 mg of 3-ethoxy-2-nitropyridine
and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs). The choice of CDClIs is standard
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for its excellent solubilizing power for a broad range of organic compounds and its well-
defined residual solvent peak (dH = 7.26 ppm, &c = 77.16 ppm) for spectral referencing.[6]

o |nstrumentation: Transfer the solution to a 5 mm NMR tube.

o Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or
higher for protons.[7] A higher field strength enhances signal dispersion and simplifies
spectral interpretation.

o Referencing: Calibrate the chemical shifts (8) in parts per million (ppm) relative to the
residual CDCls signal.[8]

'H NMR Data and Interpretation

The H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four
types of non-equivalent protons in the molecule.

Table 2: 1H NMR Spectral Data (90 MHz, CDCI3)[3]

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
~8.25 dd J=43,1.7Hz 1H H-6
~7.90 dd J=8.4,1.7Hz 1H H-4
~7.10 dd J=84,43Hz 1H H-5
4.30 q J=7.1Hz 2H -OCH2CHs
1.50 t J=7.1Hz 3H -OCH2CHs

o Ethoxy Group (-OCH2CHs): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30
ppm (2H) is the classic signature of an ethyl group. The methyl protons (-CHs) are split into a
triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). Conversely, the methylene
protons (-OCHz2-) are split into a quartet by the three adjacent methyl protons (3+1=4). The
downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect
of the adjacent oxygen atom.
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» Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the
aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to

two non-equivalent neighboring protons.

o H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the
electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows
coupling to both H-5 (J = 4.3 Hz, meta coupling) and H-4 (J = 1.7 Hz, para coupling).

o H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It
couples to H-5 (J = 8.4 Hz, ortho coupling) and H-6 (J = 1.7 Hz, para coupling).

o H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the
electron-donating ethoxy group and is coupled to both H-4 (J = 8.4 Hz) and H-6 (J = 4.3
Hz).

3C NMR Data and Interpretation

The proton-decoupled 3C NMR spectrum displays seven distinct signals, confirming the
presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: 13C NMR Spectral Data (CDCI3)[3][9]
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Chemical Shift (6) ppm Assignment Rationale

Attached to the electron-
~155.0 C-3 donating -OEt group,
significantly shielded.

Adjacent to ring nitrogen,

~145.0 C-6 _
deshielded.
Directly attached to the
~140.0 C-2 electron-withdrawing -NO2
group, highly deshielded.
~130.0 C-4 Aromatic CH carbon.
Aromatic CH carbon,
~120.0 C-5 influenced by adjacent -OEt
group.
Methylene carbon attached to
~66.0 -OCH2CHs )
oxygen, deshielded.
~14.5 -OCH2CHs Aliphatic methyl carbon.

o Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by
the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show
the most significant shifts. The electron-withdrawing nature of the nitro group and the ring
nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3
and C-5.[10]

 Aliphatic Carbons: The ethoxy group carbons appear in the typical aliphatic region. The
carbon directly bonded to oxygen (-OCH:-) is found further downfield (~66.0 ppm) compared
to the terminal methyl carbon (-CHs) at ~14.5 ppm, consistent with the electronegativity of
oxygen.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups within a
molecule. The IR spectrum of 3-ethoxy-2-nitropyridine provides clear evidence for the nitro,
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ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)

o Sample Preparation: If the sample is a solid or viscous liquid, place a small amount directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] If it is a low-viscosity
liquid, a single drop is sufficient.

o Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric (COz2, H20) and instrument-related absorptions.

o Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a
range of 4000-400 cm~! to achieve a good signal-to-noise ratio.

IR Data and Interpretation
Table 4: Key IR Absorptions (Liquid Film)[3][12]

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (-CHz, -
~2980-2850 Medium
CHs)
, Aromatic C=C and C=N Ring
~1600, ~1470 Medium-Strong ]
Stretching
Asymmetric N-O Stretch (-
~1530 Very Strong
NO2)
~1350 Strong Symmetric N-O Stretch (-NOz2)
Aryl-O-C Asymmetric Stretch
~1260 Strong
(Ether)
Aryl-O-C Symmetric Stretch
~1040 Strong

(Ether)
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» Nitro Group (-NOz2): The most characteristic feature of the spectrum is the presence of two
very strong absorption bands at approximately 1530 cm~t and 1350 cm~1. These correspond
to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group,
respectively. Their high intensity and characteristic positions are definitive proof of this
functional group.[6]

o Ether Linkage (Ar-O-Et): A strong band around 1260 cm~! is assigned to the asymmetric C-
O-C stretch of the aryl ether, while another strong band near 1040 cm~* corresponds to the
symmetric stretch.

» Aromatic Ring: The absorptions in the 1600-1470 cm~! region are characteristic of the C=C
and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are
observed just above 3000 cm™1,

 Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and
methylene units are clearly visible in the 2980-2850 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

e Sample Preparation: Prepare a dilute solution (e.g., 10-100 pg/mL) of the sample in a
suitable solvent like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a
mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10
puL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the
observation of the molecular ion.

o Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules
(IM+H]*) or other adducts like [M+Na]*. The high-resolution capability of TOF or Orbitrap
analyzers allows for the determination of the exact mass, which can be used to confirm the
elemental composition.[8]
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MS Data and Interpretation

Table 5: Predicted High-Resolution MS Data[4]

Adduct Calculated m/z
[M]* 168.05295
[M+H]* 169.06078
[M+Na]* 191.04272
[M+K]* 207.01666

e Molecular lon: The primary goal is to identify the molecular ion peak. In ESI-MS, this will
most likely be the protonated molecule [M+H]* at m/z 169.06078. Observing this peak
confirms the molecular weight of 168.15 g/mol .

o Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can
occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The

fragmentation of 3-ethoxy-2-nitropyridine is expected to proceed through characteristic

[M+H]*
m/z = 169

losses.

[M]*

m/z = 168

- C2Ha (ethylene)- NO - NO2

m/z = 140
(-C2Ha)

m/z = 138
(-NO)

m/z = 122
(-NO2)

NO
m/z = 110
(-C2Ha4, -NO)
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Figure 3: Plausible El fragmentation pathways for 3-ethoxy-2-nitropyridine.

o Loss of Ethylene (C2Ha4): A common fragmentation for ethyl ethers is the loss of an ethylene
radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ([M - 28]*).

e Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical (*\NO2),
resulting in a fragment at m/z 122 ([M - 46]*). Alternatively, loss of nitric oxide (*NO) can
occur, yielding a fragment at m/z 138 ([M - 30]%).

Conclusion

The collective spectroscopic data provides an unambiguous and confident structural
assignment for 3-ethoxy-2-nitropyridine. 'H and 3C NMR define the carbon-hydrogen
skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass
spectrometry validates the molecular weight and elemental composition. This guide establishes
a benchmark for the analytical characterization of this important synthetic intermediate,
ensuring its quality and identity for applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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